Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate
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Overview
Description
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a fluorothienyl group and a tert-butyl carbamate moiety. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Introduction of the Fluorothienyl Group: The fluorothienyl group is introduced via a nucleophilic substitution reaction, where a fluorothienyl halide reacts with the piperidine intermediate.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorothienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The fluorothienyl group may interact with enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(5-fluoro-2-methylbenzyl)piperidin-4-ylcarbamate
- Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methylcarbamate
- Tert-butyl piperidin-4-ylcarbamate
Uniqueness
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate stands out due to the presence of the fluorothienyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of compounds with specific biological activities.
Properties
CAS No. |
1245771-52-1 |
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Molecular Formula |
C15H23FN2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23FN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19) |
InChI Key |
DZJZYHSTPRIWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)F |
Origin of Product |
United States |
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